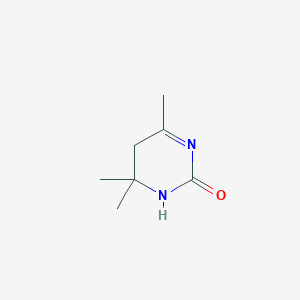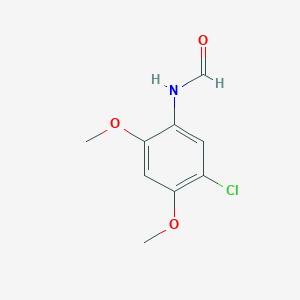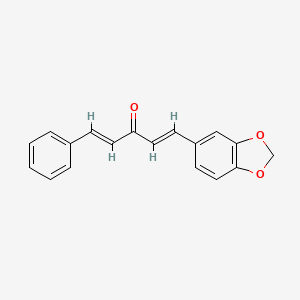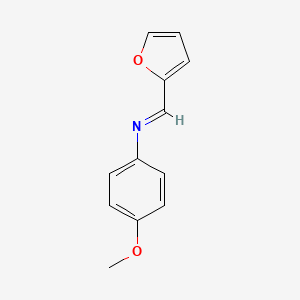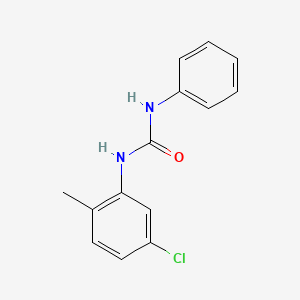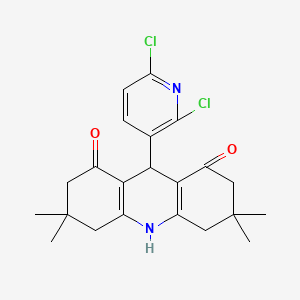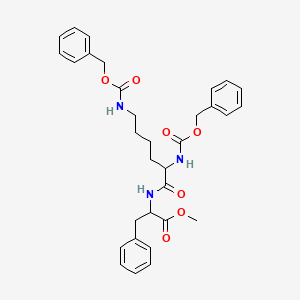
N,N'-Bis(carbobenzyloxy)lysylphenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester typically involves the protection of lysine and phenylalanine residues with carbobenzyloxy (Cbz) groups. The esterification of the carboxyl group of phenylalanine with methanol is also a crucial step. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The carbobenzyloxy (Cbz) groups can be removed using hydrogenation or acidic conditions to yield the free amine groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) are common methods.
Major Products Formed
Hydrolysis: Results in the formation of lysine and phenylalanine derivatives.
Deprotection: Yields free lysine and phenylalanine residues.
Applications De Recherche Scientifique
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester primarily involves its role as a protected peptide. The carbobenzyloxy groups protect the amine functionalities of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the formation of complex peptide structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(carbobenzyloxy)lysylvaline methyl ester
- N,N’-Bis(carbobenzyloxy)lysylglycylglycine methyl ester
- N,N’-Bis(carbobenzyloxy)lysyltyrosine methyl ester
Uniqueness
N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester is unique due to the presence of the phenylalanine residue, which imparts specific chemical and biological properties. The aromatic side chain of phenylalanine can engage in π-π interactions and hydrophobic interactions, making this compound particularly useful in studying protein folding and stability .
Propriétés
Numéro CAS |
33857-83-9 |
|---|---|
Formule moléculaire |
C32H37N3O7 |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
methyl 2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H37N3O7/c1-40-30(37)28(21-24-13-5-2-6-14-24)34-29(36)27(35-32(39)42-23-26-17-9-4-10-18-26)19-11-12-20-33-31(38)41-22-25-15-7-3-8-16-25/h2-10,13-18,27-28H,11-12,19-23H2,1H3,(H,33,38)(H,34,36)(H,35,39) |
Clé InChI |
DZYKZAAHHBDWBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



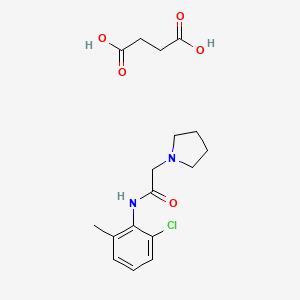
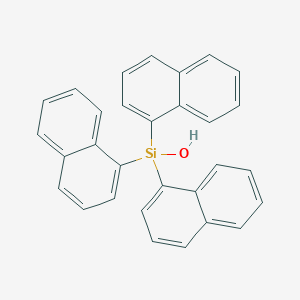
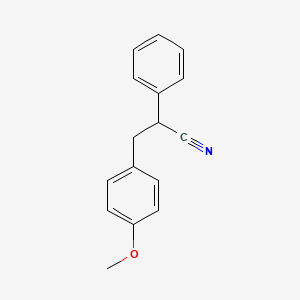

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
